molecular formula C11H15N3O3S B2916831 ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate CAS No. 865659-96-7

ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate

Cat. No.: B2916831
CAS No.: 865659-96-7
M. Wt: 269.32
InChI Key: GFFVZYBFTMHATO-NTUHNPAUSA-N
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Description

Ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate: is a chemical compound with the molecular formula C11H15N3O3S [_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

Preparation Methods

Synthetic Routes and Reaction Conditions: [_{{{CITATION{{{2{N-[2-{[2-(Dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methyl-1H-indol-3 ...](https://www.chemspider.com/Chemical-Structure.81367235.html). The reaction conditions typically involve the use of strong bases and heating to facilitate the formation of the desired product[{{{CITATION{{{1{ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3 ...](https://www.parchem.com/chemical-supplier-distributor/ethyl-3-2-e-dimethylamino-methylidene-amino-1-3-thiazol-5-yl-3-oxopropanoate-771239)[{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure consistent quality and yield[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 .... The process involves continuous monitoring and optimization to achieve high efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted thiazoles and derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

Biology: In biological research, ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate is employed as a probe to study enzyme activities and metabolic pathways[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

Medicine: The compound has shown potential in medicinal chemistry, where it is being investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

Mechanism of Action

The mechanism by which ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{N-[2-{[2-(Dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methyl-1H-indol-3 ...](https://www.chemspider.com/Chemical-Structure.81367235.html). The compound may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{1{ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3 ...](https://www.parchem.com/chemical-supplier-distributor/ethyl-3-2-e-dimethylamino-methylidene-amino-1-3-thiazol-5-yl-3-oxopropanoate-771239)[{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 .... The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3-(2-[(dimethylamino)methylene]amino)-1,3-thiazol-5-yl)propanoate

  • Ethyl 3-(2-[(dimethylamino)methylene]amino)-1,3-thiazol-4-yl)propanoate

  • Ethyl 3-(2-[(dimethylamino)methylene]amino)-1,3-thiazol-3-yl)propanoate

Uniqueness: Ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate stands out due to its specific structural features and the presence of the ethyl ester group, which influences its reactivity and biological activity[_{{{CITATION{{{_2{N-[2-{2-(Dimethylamino)ethylamino}-5-{4-(1-methyl-1H-indol-3 ....

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Properties

IUPAC Name

ethyl 3-[2-[(E)-dimethylaminomethylideneamino]-1,3-thiazol-5-yl]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-4-17-10(16)5-8(15)9-6-12-11(18-9)13-7-14(2)3/h6-7H,4-5H2,1-3H3/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFVZYBFTMHATO-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CN=C(S1)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)C1=CN=C(S1)/N=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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